molecular formula C17H15N5S B6983546 6-(1-Thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)pyridine-3-carbonitrile

6-(1-Thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)pyridine-3-carbonitrile

Cat. No.: B6983546
M. Wt: 321.4 g/mol
InChI Key: FVQCFXSZKWDLJZ-UHFFFAOYSA-N
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Description

6-(1-Thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)pyridine-3-carbonitrile is a complex organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)pyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . This intermediate can then be further reacted with piperidine and pyridine-3-carbonitrile under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

6-(1-Thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and pyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

6-(1-Thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1-Thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. For instance, it may inhibit certain enzymes involved in disease processes or bind to receptors to alter cellular signaling .

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Pyridine derivatives: Compounds with a pyridine ring often have diverse pharmacological properties.

Uniqueness

6-(1-Thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5S/c18-9-12-1-2-14(19-10-12)13-3-6-22(7-4-13)17-16-15(5-8-23-16)20-11-21-17/h1-2,5,8,10-11,13H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQCFXSZKWDLJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC=C(C=C2)C#N)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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